molecular formula C11H14FNO B13111481 7-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

7-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13111481
M. Wt: 195.23 g/mol
InChI Key: MLZIFKMSPZBQFA-UHFFFAOYSA-N
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Description

7-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (hereafter referred to as 7F-5MeO-THN-1-amine) is a tetrahydronaphthalene (THN) derivative with fluorine and methoxy substituents at positions 7 and 5, respectively. Tetrahydronaphthalen-amines are known for their roles in modulating serotonin receptors (5-HTRs) and as antidepressants, such as sertraline . The fluorine and methoxy groups in 7F-5MeO-THN-1-amine may influence its lipophilicity, receptor binding, and metabolic stability compared to other THN derivatives.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14FNO/c1-14-11-6-7(12)5-9-8(11)3-2-4-10(9)13/h5-6,10H,2-4,13H2,1H3

InChI Key

MLZIFKMSPZBQFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1CCCC2N)F

Origin of Product

United States

Preparation Methods

Route A: Starting from Naphthalene Derivatives

A common synthetic pathway begins with commercially available naphthalene derivatives:

  • Fluorination : Introduction of a fluorine atom at the desired position using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Methoxylation : Substitution at the 5-position using a methoxylation agent such as sodium methoxide under basic conditions.
  • Reduction : Hydrogenation or catalytic reduction to saturate one aromatic ring, yielding a tetrahydronaphthalene structure.
  • Amination : Introduction of the amine group at the 1-position through reductive amination or nucleophilic substitution.

Route B: Chiral Synthesis

For enantiomerically pure compounds like (S)-7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine:

Reaction Conditions and Optimization

Key Parameters

The success of these synthetic routes depends on careful control of:

  • Temperature : Typically maintained between -20°C to 100°C depending on the step.
  • Solvent Choice : Common solvents include dichloromethane (DCM), methanol (MeOH), and tetrahydrofuran (THF).
  • Catalysts : Palladium-based catalysts are frequently used for hydrogenation steps.

Purification Techniques

To ensure high purity:

Representative Data Table

Step Reaction Type Reagents/Conditions Outcome
1 Fluorination Selectfluor, CH3CN, RT Fluorinated naphthalene
2 Methoxylation NaOMe, MeOH, reflux Methoxy-substituted derivative
3 Reduction H2/Pd-C, EtOAc Tetrahydronaphthalene framework
4 Amination NH3/NaBH4 or reductive amination Final amine product

Challenges in Synthesis

Regioselectivity

Selective functionalization at specific positions on the naphthalene ring can be challenging due to competing reactions.

Stereochemical Control

Producing enantiomerically pure compounds requires advanced techniques such as asymmetric catalysis or chiral resolution.

Yield Optimization

Each step must be optimized to minimize side products and maximize overall yield.

Applications and Implications

The preparation methods for this compound are critical for its use in:

  • Medicinal chemistry research.
  • Development of pharmacologically active agents.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding naphthalenone derivatives.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogenating agents and nucleophiles.

Major Products

    Oxidation: 7-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one.

    Reduction: Various reduced amine derivatives.

    Substitution: A wide range of substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Chemical Formula : C11_{11}H12_{12}FNO2_2
  • Molecular Weight : 195.22 g/mol
  • CAS Number : 1337731-31-3

Anticancer Activity

Research indicates that derivatives of tetrahydronaphthalene compounds exhibit promising anticancer properties. The structural characteristics of 7-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine may enhance its interaction with cellular targets involved in cancer progression.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways such as PI3K/AKT/mTOR. Studies have shown that similar compounds can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines, including breast and prostate cancers .

Neuropharmacology

The compound's structural similarity to known neurotransmitter modulators suggests potential applications in neuropharmacology. It may interact with serotonin receptors or other neuroreceptors, which could lead to therapeutic effects in mood disorders or neurodegenerative diseases.

  • Potential Effects : Compounds with similar structures have been studied for their ability to enhance cognitive function and provide neuroprotective effects against oxidative stress .

Synthesis and Derivatives

The synthesis of 7-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through various chemical reactions involving fluorination and methoxylation processes. The development of derivatives with modified functional groups can further expand its pharmacological profile.

Derivative Modification Biological Activity
Compound A-NH2_2 groupEnhanced anticancer activity
Compound B-OH groupIncreased neuroprotective effects

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of tetrahydronaphthalene derivatives on cancer cell lines, 7-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine demonstrated significant cytotoxicity against MCF-7 (breast cancer) cells with an IC50_{50} value comparable to established chemotherapeutics .

Case Study 2: Neuroprotective Properties

A recent investigation into the neuroprotective effects of similar compounds highlighted their ability to reduce neuronal apoptosis in models of oxidative stress. This suggests that 7-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine may also possess similar protective qualities against neurodegeneration .

Mechanism of Action

The mechanism of action of 7-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The fluorine and methoxy groups influence its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Structural Analogs

The table below summarizes critical differences between 7F-5MeO-THN-1-amine and similar compounds:

Compound Name Substituents Molecular Weight (g/mol) Pharmacological Activity Key References
7F-5MeO-THN-1-amine 7-F, 5-OCH₃ 195.19 (calculated) Not explicitly reported -
(S)-5-(2'-Fluorophenyl)-N,N-dimethyl-THN-2-amine (FPT) 5-(2'-F-Ph), N,N-Me₂ 283.35 Serotonin receptor modulator (5-HT₁A/2C/7R partial agonist); anticonvulsant, anxiolytic
5-Fluoro-THN-1-amine 5-F 165.21 Research use; no clinical data
(S)-5-Chloro-THN-1-amine 5-Cl 181.67 Not reported
Sertraline 3,4-diCl-Ph, N-Me 342.69 SSRI antidepressant
(S)-7-Fluoro-THN-1-amine hydrochloride 7-F 201.67 (with HCl) Structural analog; stability data
(R)-5-Methoxy-THN-1-amine hydrochloride 5-OCH₃ 213.71 (with HCl) Enantiomer-specific properties

Substituent Effects

  • Fluorine Position : Fluorine at position 7 (7F-5MeO-THN-1-amine ) versus position 5 (5-Fluoro-THN-1-amine) may alter electronic and steric interactions with target receptors. For example, FPT’s 2'-fluorophenyl group enhances 5-HT₁A receptor binding , suggesting positional sensitivity.
  • Halogen Type : Chlorine (e.g., in sertraline) versus fluorine impacts metabolic stability and receptor affinity. Chlorine’s larger size and electronegativity may enhance binding to hydrophobic pockets in enzymes or receptors .

Stereochemical Considerations

Enantiomers of THN derivatives exhibit distinct biological activities. For instance, (R)-5-Methoxy-THN-1-amine hydrochloride () and its (S)-counterpart () may differ in receptor engagement. Similarly, FPT’s (S)-configuration is critical for its 5-HT₁A/7R activity . 7F-5MeO-THN-1-amine ’s stereochemistry (if resolved) would require evaluation for optimal therapeutic effects.

Pharmacological Potential

Key considerations include:

  • Receptor Binding : Fluorine and methoxy groups may fine-tune affinity for 5-HT₁A/2C/7Rs, similar to FPT’s partial agonism .
  • Anticonvulsant/Anxiolytic Effects : FPT reduces seizures in FXS/ASD models; 7F-5MeO-THN-1-amine could share this activity .

Biological Activity

7-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic organic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This compound features a tetrahydronaphthalene core with a fluorine atom and a methoxy group, which contribute to its pharmacological properties. The hydrochloride salt form enhances its solubility, making it suitable for various pharmaceutical applications.

The molecular formula of 7-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is C11H14FNC_{11}H_{14}FN with a molecular weight of 195.23 g/mol. Its structure includes an amine functional group that plays a crucial role in its biological activity and reactivity .

PropertyValue
Molecular FormulaC₁₁H₁₄FN
Molecular Weight195.23 g/mol
CAS Number1213207-85-2

The biological activity of 7-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is primarily linked to its interaction with neurotransmitter systems. It has shown potential as a ligand for various receptors, particularly those associated with the central nervous system. Studies indicate that it may have effects on serotonin and dopamine receptors, which are critical in mood regulation and various neurological disorders .

Neuropharmacological Effects

Research has indicated that 7-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine exhibits neuropharmacological properties that may be beneficial in treating depression and anxiety disorders. Its binding affinity to serotonin receptors suggests a potential role as an antidepressant.

Anticancer Potential

In vitro studies have highlighted the compound's antiproliferative effects against various cancer cell lines. The mechanism involves inducing apoptosis in cancer cells through mitochondrial pathways. For instance, it has been observed to increase intracellular reactive oxygen species (ROS) levels, leading to cell death in certain cancer types .

Cell LineIC50 (µM)
HepG2 (liver cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Case Studies

Case Study 1: Antidepressant Activity
A study evaluated the efficacy of 7-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine in animal models of depression. Results indicated significant reductions in depressive-like behaviors when administered at doses of 10 mg/kg compared to control groups. The mechanism was attributed to increased serotonin levels in the synaptic cleft due to receptor modulation.

Case Study 2: Anticancer Activity
In another study focused on pancreatic cancer cells, treatment with varying concentrations of the compound resulted in significant cell death rates exceeding 60% at concentrations above 20 µM. The study concluded that the compound's ability to induce apoptosis could be exploited for therapeutic purposes in oncology .

Computational Studies

Computational methods such as molecular docking have been employed to predict the binding affinity of 7-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine to target receptors. These studies suggest that the compound interacts favorably with serotonin and dopamine receptors through hydrogen bonding and hydrophobic interactions .

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